molecular formula C19H15ClN4O2S B2879693 3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-89-5

3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2879693
M. Wt: 398.87
InChI Key: FTMAOQOUXAKUMM-CSKARUKUSA-N
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Description

3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Condensed Heterocyclic Derivatives: These compounds, including triazolo-thiadiazoles, have been synthesized and characterized, revealing their potential as antimicrobials against various strains, confirmed through techniques like IR, NMR, and X-ray crystallography (Swamy et al., 2006).
  • Crystal Structure Analysis: Detailed structural analysis through X-ray crystal studies has contributed to understanding the molecular configuration and intermolecular interactions of these compounds, facilitating their application in medicinal chemistry (Nanjunda-Swamy et al., 2005).

Antimicrobial and Antiviral Activities

  • Antimicrobial Efficacy: Various derivatives have shown significant inhibition against bacterial and fungal strains, indicating their potential as antimicrobial agents. This suggests a pathway for developing new antibiotics or antifungal medications (Purohit et al., 2011).
  • Antiviral Potential: Despite some studies, no antiviral effects were observed at subtoxic concentrations in cell culture, indicating the need for further modification and testing of these compounds in antiviral research (Kritsanida et al., 2002).

Anticancer and Antioxidant Properties

  • Anticancer Activity: Some triazolo-thiadiazoles have demonstrated potent anticancer properties, particularly against hepatocellular carcinoma cell lines. They have shown to induce apoptosis, suggesting their potential as anticancer agents (Sunil et al., 2010).
  • Antioxidant Effects: In vitro studies have shown that certain derivatives exhibit antioxidant activities, comparable to standard antioxidants. This property could be leveraged in developing treatments for diseases caused by oxidative stress (Sunil et al., 2011).

Structural and Energetic Analyses

  • Molecular Interactions: Investigations into the weak noncovalent interactions in these compounds have provided insights into their supramolecular assembly, which is crucial for understanding their biological activities and designing more effective derivatives (Al-Wahaibi et al., 2022).

properties

IUPAC Name

3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-25-15-9-7-12(11-16(15)26-2)8-10-17-23-24-18(21-22-19(24)27-17)13-5-3-4-6-14(13)20/h3-11H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMAOQOUXAKUMM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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